
(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide is a compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide typically involves the reaction of 3,4-dioxo-3,4-dihydronaphthalene with cyanamide under specific conditions. One common method involves the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the reaction and improves the yield. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and more efficient catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the cyanamide group under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups attached to the cyanamide moiety.
Scientific Research Applications
N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide involves its interaction with various molecular targets. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its potential anticancer activity, where it induces oxidative stress in cancer cells, leading to cell death. Additionally, the cyanamide group can interact with nucleophilic sites in proteins and enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Shares the naphthoquinone core but lacks the cyanamide group.
2,3-Dichloro-1,4-naphthoquinone: Contains additional chlorine atoms, altering its reactivity and biological activity.
N-(4-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: A derivative with a selenium-containing group, showing different biological properties.
Uniqueness
N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Biological Activity
(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a naphthalene core with two ketone groups at positions 3 and 4 and a cyanamide functional group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation. The compound's interaction with molecular targets can lead to alterations in signaling pathways that are crucial for cancer cell survival and growth.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (μM) | Effect |
---|---|---|
HeLa | 10.5 | Inhibition of cell proliferation |
MCF-7 | 12.2 | Induction of apoptosis |
A549 | 9.8 | Cell cycle arrest |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
These results indicate potential applications in treating infections caused by resistant bacterial strains.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of several naphthoquinone derivatives, including this compound. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential therapeutic index .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of naphthoquinone derivatives against multidrug-resistant bacteria. The study found that this compound showed significant inhibitory effects on Staphylococcus aureus, suggesting its potential use in developing new antibiotics .
Properties
CAS No. |
10148-21-7 |
---|---|
Molecular Formula |
C11H6N2O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(3,4-dioxonaphthalen-1-yl)cyanamide |
InChI |
InChI=1S/C11H6N2O2/c12-6-13-9-5-10(14)11(15)8-4-2-1-3-7(8)9/h1-5,13H |
InChI Key |
JVEKDDFECSVKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.